

A Technical Guide to the Physical Characteristics of Solid Sodium Methanethiolate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanethiolate*

Cat. No.: *B1210775*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

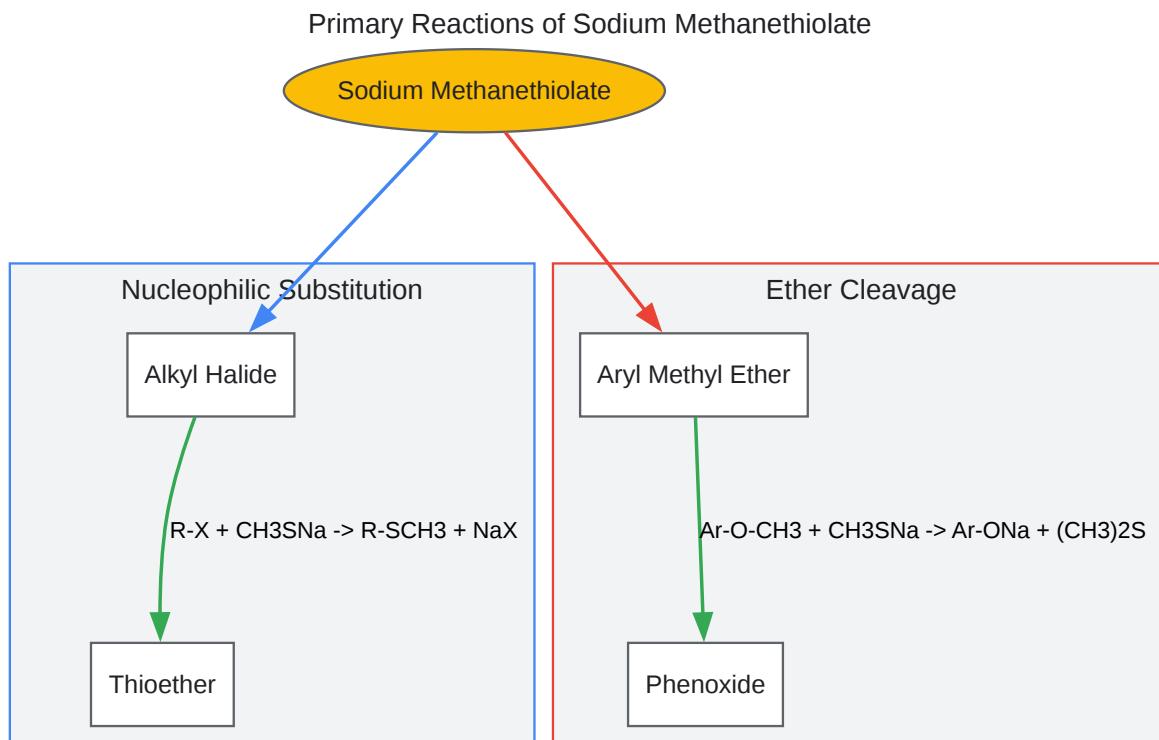
Sodium **methanethiolate** (CH_3SNa), also known as sodium thiomethoxide, is a potent nucleophilic reagent widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} Its efficacy in forming carbon-sulfur bonds makes it a critical component in the synthesis of a variety of sulfur-containing compounds.^[1] This technical guide provides an in-depth overview of the physical characteristics of solid sodium **methanethiolate**, offering valuable data for its safe handling, storage, and application in research and development.

Physical and Chemical Properties

Solid sodium **methanethiolate** is typically a white to off-white or light brown crystalline powder or solid.^{[1][3][4]} It is known for its strong, unpleasant odor, often described as reminiscent of rotten cabbage or garlic.^{[1][2]} The compound is hygroscopic and sensitive to air and moisture.^{[3][5]}

Quantitative Physical Data

The following tables summarize the key physical properties of solid sodium **methanethiolate** based on available data.


Property	Value	References
Molecular Formula	CH_3NaS	[4]
Molecular Weight	70.09 g/mol	[4]
Appearance	White to off-white or light brown solid/powder	[1][3][4][6]
Odor	Strong, pungent, rotten cabbage-like	[1][2]
Property	Value	References
Melting Point	47-49 °C	[4]
88-90 °C	[7]	
Density	1.43 g/cm ³	[7]
Solubility	Soluble in water and polar organic solvents	[1][7]
Stability	Air and moisture sensitive; hygroscopic	[3][5]

Note: Discrepancies in reported melting points may be attributed to the purity of the sample and the experimental conditions under which the measurement was taken.

Chemical Reactivity and Applications

Sodium **methanethiolate**'s primary utility stems from its role as a strong nucleophile. The **methanethiolate** anion (CH_3S^-) readily participates in nucleophilic substitution and addition reactions. It is frequently employed for the S-methylation of various substrates and the cleavage of ethers.

Below is a diagram illustrating the primary reaction pathways involving sodium **methanethiolate**.

[Click to download full resolution via product page](#)

Caption: General reaction pathways of sodium **methanethiolate**.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of sodium **methanethiolate** are not extensively published due to its hazardous and reactive nature. However, general methodologies for its preparation and the determination of the melting point of air-sensitive solids are outlined below.

Preparation of Solid Sodium Methanethiolate

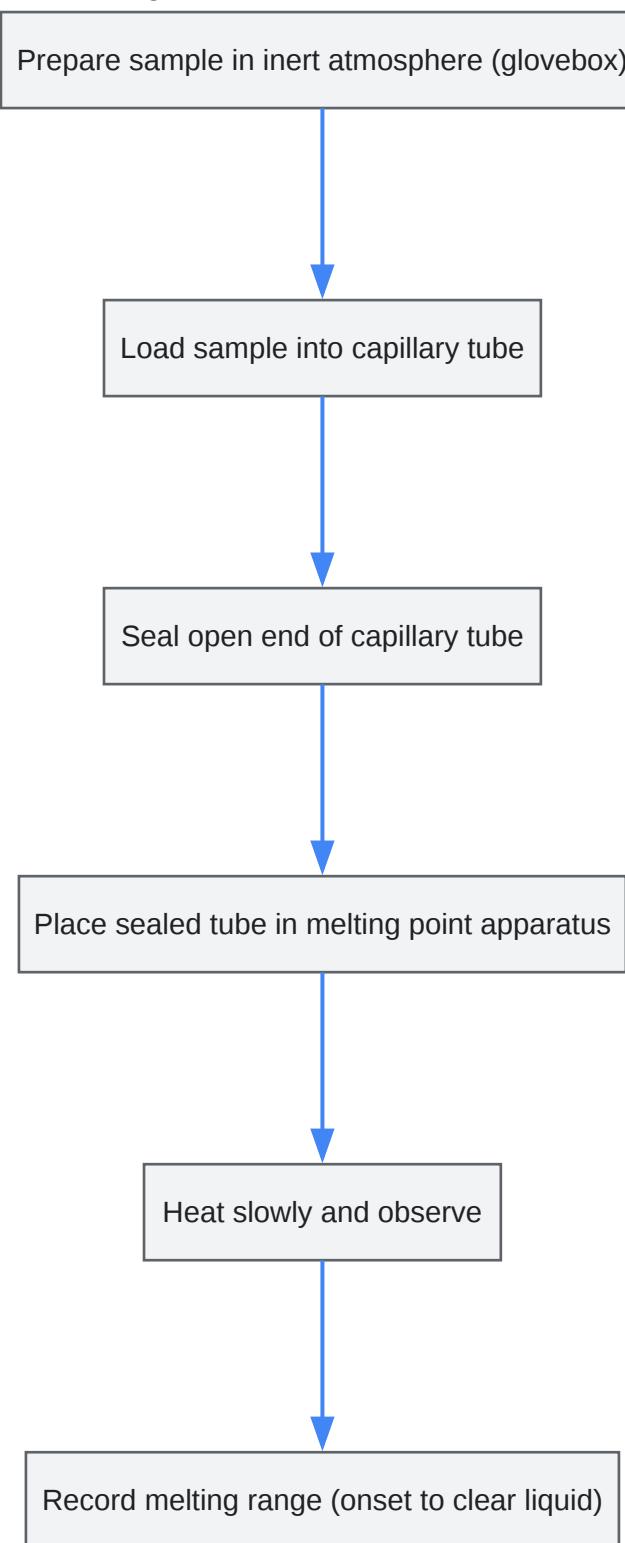
A common method for the synthesis of sodium **methanethiolate** involves the reaction of methanethiol with a strong base, such as sodium hydride or sodium metal, in an anhydrous solvent like ether.^{[3][7]}

General Procedure:

- An anhydrous ethereal solvent is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
- Sodium hydride is carefully added to the solvent with stirring.
- A solution of methanethiol in the same anhydrous solvent is added dropwise to the suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
- The resulting solid sodium **methanethiolate** is then isolated by filtration, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum to yield a free-flowing powder.^[3]

Melting Point Determination for Air-Sensitive Solids

The melting point of a hygroscopic and air-sensitive compound like sodium **methanethiolate** must be determined under an inert atmosphere to prevent decomposition or reaction with atmospheric components, which could lead to inaccurate readings.


General Procedure using a Capillary Melting Point Apparatus:

- Sample Preparation: Inside a glovebox or under a stream of inert gas, a small amount of the dry solid sodium **methanethiolate** is crushed into a fine powder.
- Capillary Loading: A capillary tube is loaded with a small amount (1-2 mm height) of the powdered sample.
- Sealing the Capillary: The open end of the capillary tube is then sealed using a flame. This is done quickly to minimize exposure of the sample to the atmosphere.
- Melting Point Measurement: The sealed capillary tube is placed in a standard melting point apparatus.
- Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- Recording the Range: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[8][9]

This workflow is visualized in the diagram below.

Workflow for Melting Point Determination of Air-Sensitive Solids

[Click to download full resolution via product page](#)

Caption: General workflow for melting point determination.

Conclusion

This guide provides essential data on the physical characteristics of solid sodium **methanethiolate** for professionals in scientific research and drug development. Understanding these properties is paramount for its safe and effective use in synthetic applications. While specific, detailed experimental protocols for property determination are not readily available in the public domain, the general procedures outlined provide a framework for handling and analysis of this and other air-sensitive reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5188-07-8: Sodium methanethiolate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. usbio.net [usbio.net]
- 5. fishersci.com [fishersci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of Solid Sodium Methanethiolate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210775#physical-characteristics-of-sodium-methanethiolate-solid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com